2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
Description
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(6-hydroxy-1-oxophthalazin-2-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c13-7-1-2-8-6(3-7)4-11-12(10(8)16)5-9(14)15/h1-4,13H,5H2,(H,14,15) |
InChI Key |
KHOUPIJJOQFPBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=NN(C2=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Strategies and Methods
Traditional Multi-step Synthesis
The synthesis typically involves the formation of the phthalazine ring system, followed by functionalization to introduce the hydroxy and acetic acid groups. The general approach can be summarized as follows:
- Step 1: Preparation of the phthalazine core via condensation of suitable hydrazines with ortho-dicarbonyl compounds or related precursors.
- Step 2: Introduction of the hydroxy group at the 6-position, often via directed hydroxylation or nucleophilic substitution.
- Step 3: Attachment of the acetic acid moiety through nucleophilic substitution or acylation reactions on the heterocyclic core.
Specific Synthetic Routes
Based on literature, the most common methods include:
Method A: Bromination and Nucleophilic Substitution
- Selective Bromination of the phthalazine at the 4-position using bromine in acetic acid, yielding a 4-bromo derivative.
- Nucleophilic substitution of the bromide with acetic acid derivatives or related nucleophiles, leading to the acetic acid functionalization.
- Hydroxylation at the 6-position achieved through oxidative hydroxylation or via directed electrophilic substitution.
Method B: Cyclization of Hydrazine Derivatives
- Condensation of hydrazine derivatives with suitable ketoesters or aldehydes to form the dihydrophthalazine ring.
- Oxidation and hydroxylation steps to introduce the hydroxy group.
- Carboxylation or acylation to append the acetic acid group, often using reagents like chloroacetic acid derivatives.
Catalysts and Conditions
Reaction Mechanisms and Pathways
Bromination and Substitution
The initial bromination occurs selectively at the 4-position of the phthalazine ring via electrophilic aromatic substitution, facilitated by electrophilic bromine species. Subsequent nucleophilic substitution replaces the bromide with acetic acid derivatives, forming the acetic acid functional group attached to the heterocycle.
Hydroxylation
Hydroxylation at the 6-position can be achieved through oxidative processes, often employing hydrogen peroxide or other oxidants under controlled conditions to ensure regioselectivity.
Cyclization and Ring Closure
Hydrazine derivatives react with ketoesters or aldehydes, forming the dihydrophthalazine ring via condensation and cyclization reactions, which are then oxidized or hydroxylated to yield the final compound.
Data Tables Summarizing Synthesis Parameters
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted phthalazine derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and keto groups play a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The acetic acid moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and facilitating its transport within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitutions
Fluorinated derivatives of the phthalazine-acetic acid scaffold demonstrate how substituent position and electronegativity modulate properties:
Key Observations :
- Fluorine substituents increase electronegativity but reduce hydrogen-bonding capacity compared to the hydroxy group in the target compound.
- All fluorinated analogs exhibit similar hazard profiles (oral toxicity, skin/eye irritation), suggesting shared reactivity patterns.
Methoxy-Substituted Analogues
The dimethoxy derivative highlights the impact of electron-donating groups:
| Compound | Substituent(s) | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid | OCH₃ at 6,7-positions | C₁₂H₁₂N₂O₅ | 264.23 |
Key Observations :
- Higher molecular weight (264.23 vs. ~220 for the target compound) may influence pharmacokinetics.
Heterocyclic Variants
Compounds with alternative heterocycles, such as benzoxazine, diverge significantly in structure and properties:
| Compound | Core Structure | Molecular Formula | Molecular Weight |
|---|---|---|---|
| (2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | Benzoxazine ring | C₁₁H₁₁NO₄ | 221.21 |
Key Observations :
- Replacement of the phthalazine core with benzoxazine alters electronic distribution and possible biological targets.
- The methyl and ketone groups in this compound may confer distinct reactivity compared to the phthalazine derivatives.
Research Implications
- Drug Design : The hydroxy group’s polarity makes the target compound a candidate for hydrophilic interactions in enzyme binding sites, contrasting with lipophilic fluoro/methoxy analogs.
- Synthesis Challenges: Positional isomerism (e.g., 5-, 7-, or 8-fluoro) impacts synthetic routes and purity, as noted in safety data sheets .
Biological Activity
2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a compound characterized by a phthalazinone core, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and related research findings.
The molecular formula of 2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is , with a molecular weight of 220.18 g/mol. The compound features a hydroxyl group and an acetic acid moiety that enhance its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C10H8N2O4 |
| Molecular Weight | 220.18 g/mol |
| CAS Number | 2059975-93-6 |
The biological activity of 2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can be attributed to its interaction with various biological targets. It is believed to inhibit certain enzymes and receptors, leading to significant pharmacological effects. The presence of hydroxyl and carbonyl groups enhances its reactivity and binding affinity to biological molecules.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act on specific receptors, altering cellular signaling and responses.
Biological Activities
Research indicates that 2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The unique structure of this compound suggests potential efficacy against various bacterial strains.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Case Studies and Research Findings
Recent literature highlights various studies focusing on the biological activity of phthalazinone derivatives, including 2-(6-Hydroxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid:
- Antimicrobial Testing : A study evaluated the effectiveness of phthalazinone derivatives against Gram-positive and Gram-negative bacteria, indicating promising results for this compound as an antimicrobial agent .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory potential of similar compounds, with indications that they can reduce inflammation markers significantly .
- Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to target proteins involved in disease pathways, supporting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
